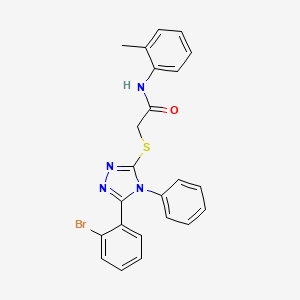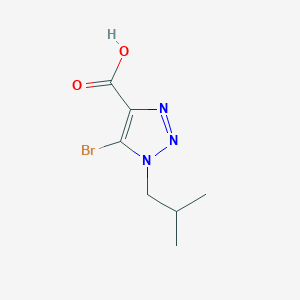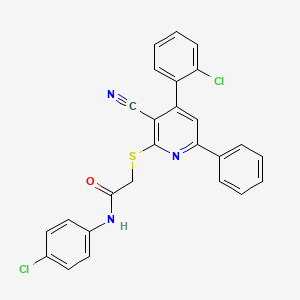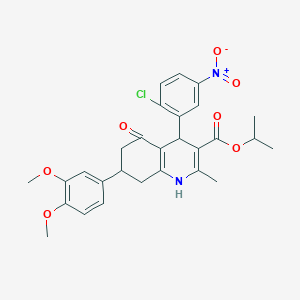
Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,4,5-trimetil-1H-pirrol-2-carboxilato de etilo es un compuesto orgánico heterocíclico que pertenece a la familia del pirrol. Los pirroles son anillos aromáticos de cinco miembros que contienen un átomo de nitrógeno. Este compuesto se caracteriza por su grupo funcional éster etílico en la posición 2 y tres grupos metilo en las posiciones 1, 4 y 5 del anillo de pirrol. Se utiliza en diversas aplicaciones químicas e industriales debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1,4,5-trimetil-1H-pirrol-2-carboxilato de etilo generalmente implica la reacción del cianoacetato de etilo con acetilacetona en presencia de acetato de amonio. Esta reacción forma el anillo de pirrol a través de un proceso de ciclización. Las condiciones de reacción suelen incluir calentar la mezcla a reflujo durante varias horas para asegurar una ciclización completa .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción. Además, se emplean pasos de purificación como la destilación o la recristalización para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,4,5-trimetil-1H-pirrol-2-carboxilato de etilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los derivados correspondientes del ácido pirrol-2-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en la posición 3 del anillo de pirrol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos electrófilos como halógenos o compuestos nitro en condiciones ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirrol sustituidos, que se pueden utilizar posteriormente en diferentes síntesis químicas .
Aplicaciones Científicas De Investigación
El 1,4,5-trimetil-1H-pirrol-2-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como precursor de compuestos farmacéuticos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 1,4,5-trimetil-1H-pirrol-2-carboxilato de etilo implica su interacción con diversos objetivos moleculares. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas específicos, modulando así su actividad. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y la naturaleza del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- 3,4,5-Trimetilpirrol-2-carboxilato de etilo
- 4-Hidroxi-2-(4-metoxifenil)-5-oxo-1-fenil-2,5-dihidro-1H-pirrol-3-carboxilato de etilo
- Ácido 1H-pirrol-2-carboxílico, 3,4,5-trimetil, éster etílico
Unicidad
El 1,4,5-trimetil-1H-pirrol-2-carboxilato de etilo es único debido a su patrón de sustitución específico en el anillo de pirrol, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones sintéticas e industriales .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
ethyl 1,4,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9-6-7(2)8(3)11(9)4/h6H,5H2,1-4H3 |
Clave InChI |
ILOPGHKULUDJIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)




![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)

![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)


![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)

![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
